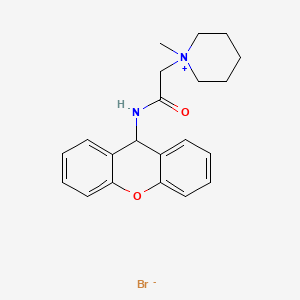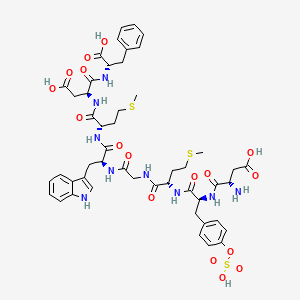
Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with additional functional groups that enhance its chemical properties and potential applications. It is often used in various scientific research fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- typically involves the condensation of benzoic acid derivatives with amines. One common method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process . These methods are widely adopted in the pharmaceutical, paper, and plastic industries due to their scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the benzamide structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, N-(4-methylphenyl)-: A simpler benzamide derivative with similar core structure but fewer functional groups.
4-Methyl-N-(4-methylphenyl)benzamide: Another benzamide derivative with methyl groups on both the benzamide and phenyl rings.
Uniqueness
Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- is unique due to its complex structure, which provides enhanced reactivity and potential for diverse applications. The presence of the piperazine ring and additional functional groups distinguishes it from simpler benzamide derivatives, offering unique chemical and biological properties.
This detailed article provides a comprehensive overview of Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
89767-64-6 |
|---|---|
Fórmula molecular |
C25H25N3O2 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c1-19-7-13-23(14-8-19)27-15-17-28(18-16-27)25(30)21-9-11-22(12-10-21)26-24(29)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,29) |
Clave InChI |
NXAFNCUVBDWCLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















